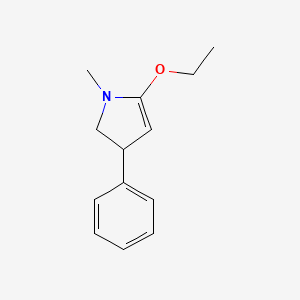
Furan-2-yl(1H-imidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl(1H-imidazol-1-yl)methanone is a heterocyclic compound that features both furan and imidazole rings These rings are known for their significant roles in various chemical and biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(1H-imidazol-1-yl)methanone typically involves the reaction of furan-2-carboxylic acid with imidazole in the presence of a dehydrating agent. One common method includes the use of thionyl chloride to activate the carboxylic acid, followed by the addition of imidazole to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated furan or imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Furan-2-yl(1H-imidazol-1-yl)methanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Furan-2-carboxylic acid: Shares the furan ring but lacks the imidazole moiety.
1H-imidazole-4-carboxaldehyde: Contains the imidazole ring but lacks the furan moiety.
Benzimidazole: Similar in structure but with a fused benzene ring instead of furan.
Uniqueness: Furan-2-yl(1H-imidazol-1-yl)methanone is unique due to the combination of both furan and imidazole rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
Molekularformel |
C8H6N2O2 |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
furan-2-yl(imidazol-1-yl)methanone |
InChI |
InChI=1S/C8H6N2O2/c11-8(7-2-1-5-12-7)10-4-3-9-6-10/h1-6H |
InChI-Schlüssel |
ZUATYPNOHDZNBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C(=O)N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


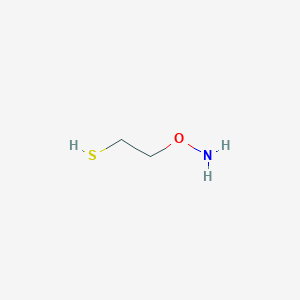

![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
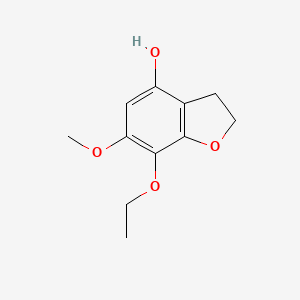
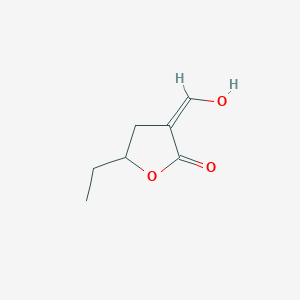
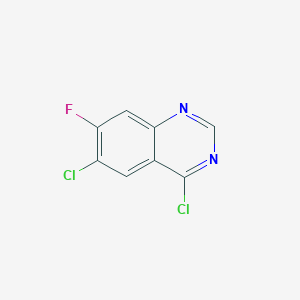
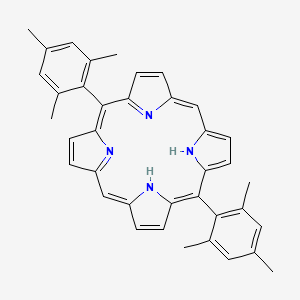

![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)
![6-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866914.png)
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
